

An In-depth Technical Guide to Dihydronitidine (CAS Number: 13063-06-4)

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Compound of Interest

Compound Name: Dihydronitidine

Cat. No.: B078294

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Introduction

Dihydronitidine, with the CAS number 13063-06-4, is a benzophenanthridine alkaloid naturally occurring in plants of the Zanthoxylum genus, notably Zanthoxylum rhoifolium and Zanthoxylum heitzii.[1] This technical guide provides a comprehensive overview of the known properties, biological activity, and experimental protocols related to **Dihydronitidine**, with a focus on its significant antiplasmodial (antimalarial) activity.

Chemical and Physical Properties

While experimentally determined physical data is limited in publicly accessible literature, a range of properties for **Dihydronitidine** have been computationally predicted and are available through databases such as PubChem. These properties provide valuable insights for researchers working with this compound.

Table 1: Chemical Identifiers and Computed Properties of **Dihydronitidine**

Property	Value	Source
CAS Number	13063-06-4	[2]
Molecular Formula	C ₂₁ H ₁₉ NO ₄	[2]
Molecular Weight	349.4 g/mol	[2]
IUPAC Name	2,3-dimethoxy-12-methyl-13H-[3][4]benzodioxolo[5,6-c]phenanthridine	[2]
Synonyms	Nitidine, dihydro-; 5,6-dihydronitidine; NSC 254666	[2]
XLogP3-AA (LogP)	4.2	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	5	[2]
Rotatable Bond Count	2	[5]
Exact Mass	349.13140809 g/mol	[2]
Topological Polar Surface Area	40.2 Å ²	[2]
Solubility	Poorly soluble	[5]

Biological Activity: Antiplasmodial Effects

Dihydronitidine has demonstrated potent activity against the malaria parasite, *Plasmodium falciparum*. Its efficacy has been evaluated in both the erythrocytic (blood) stage and the transmission (mosquito) stage of the parasite's lifecycle.

Asexual Erythrocytic Stage Activity

In vitro assays have shown that **Dihydronitidine** is a highly potent inhibitor of *P. falciparum* growth. A key characteristic of its activity is its slow onset of action, requiring a longer exposure time to achieve maximum efficacy compared to standard antimalarials.[6][7]

Table 2: In Vitro Antiplasmodial Activity of **Dihydronitidine** against *P. falciparum*

Parasite Strain	Assay Type	IC ₅₀ (nM)	Exposure Time (hours)	Reference
3D7 (chloroquine-sensitive)	SYBR Green I	25	72	[6]

Transmission-Blocking Activity

Dihydronitidine also exhibits activity against the parasite stages responsible for transmission from humans to mosquitoes. It has been shown to inhibit the conversion of *Plasmodium berghei* (a rodent malaria model) gametocytes into ookinetes, a crucial step in the mosquito midgut.[6]

Table 3: Transmission-Blocking Activity of **Dihydronitidine**

Parasite	Assay	IC ₅₀ (µg/mL)	Reference
<i>P. berghei</i>	Ookinete Conversion Assay	0.59	[6]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the antiplasmodial activity of **Dihydronitidine**.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay measures the proliferation of *P. falciparum* in red blood cells by quantifying the amount of parasite DNA.

Principle: The SYBR Green I dye intercalates with double-stranded DNA and emits a fluorescent signal upon excitation. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the amount of parasite biomass.

Protocol:

- **Parasite Culture:** Asynchronous *P. falciparum* cultures (e.g., 3D7 strain) are maintained in human erythrocytes (O+ blood) at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are kept at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
- **Drug Dilution:** A stock solution of **Dihydronitidine** in DMSO is serially diluted in culture medium to achieve a range of final concentrations.
- **Assay Setup:** In a 96-well plate, 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) is added to wells containing the **Dihydronitidine** dilutions.
- **Incubation:** The plate is incubated for 72 hours under the standard culture conditions to allow for parasite maturation and replication.
- **Lysis and Staining:** 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour.
- **Fluorescence Measurement:** The fluorescence is read using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
- **Data Analysis:** The IC₅₀ value (the concentration at which 50% of parasite growth is inhibited) is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Transmission-Blocking Assay (Ookinete Conversion Assay)

This assay assesses the ability of a compound to prevent the development of gametocytes into mature ookinetes.

Principle: In vitro induction of gametogenesis in *P. berghei* allows for the microscopic or fluorescence-based quantification of mature ookinetes. Inhibition of this process indicates transmission-blocking potential.

Protocol:

- **Infection of Mice:** Laboratory mice are infected with a GFP-expressing strain of *P. berghei*.
- **Gametocyte Collection:** On day 3-4 post-infection, blood is collected from the mice via cardiac puncture.
- **In Vitro Culture:** The infected blood is diluted in ookinete culture medium (RPMI 1640, pH 8.3, supplemented with fetal bovine serum and xanthurenic acid) containing various concentrations of **Dihydronitidine**.
- **Incubation:** The culture is incubated at 19°C for 18-24 hours to allow for the transformation of gametocytes into ookinetes.
- **Quantification:** The number of mature, banana-shaped GFP-expressing ookinetes is counted relative to the number of female gametes using fluorescence microscopy.
- **Data Analysis:** The percentage of inhibition of ookinete conversion is calculated for each drug concentration, and the IC₅₀ value is determined.

Mechanism of Action (Hypothesized)

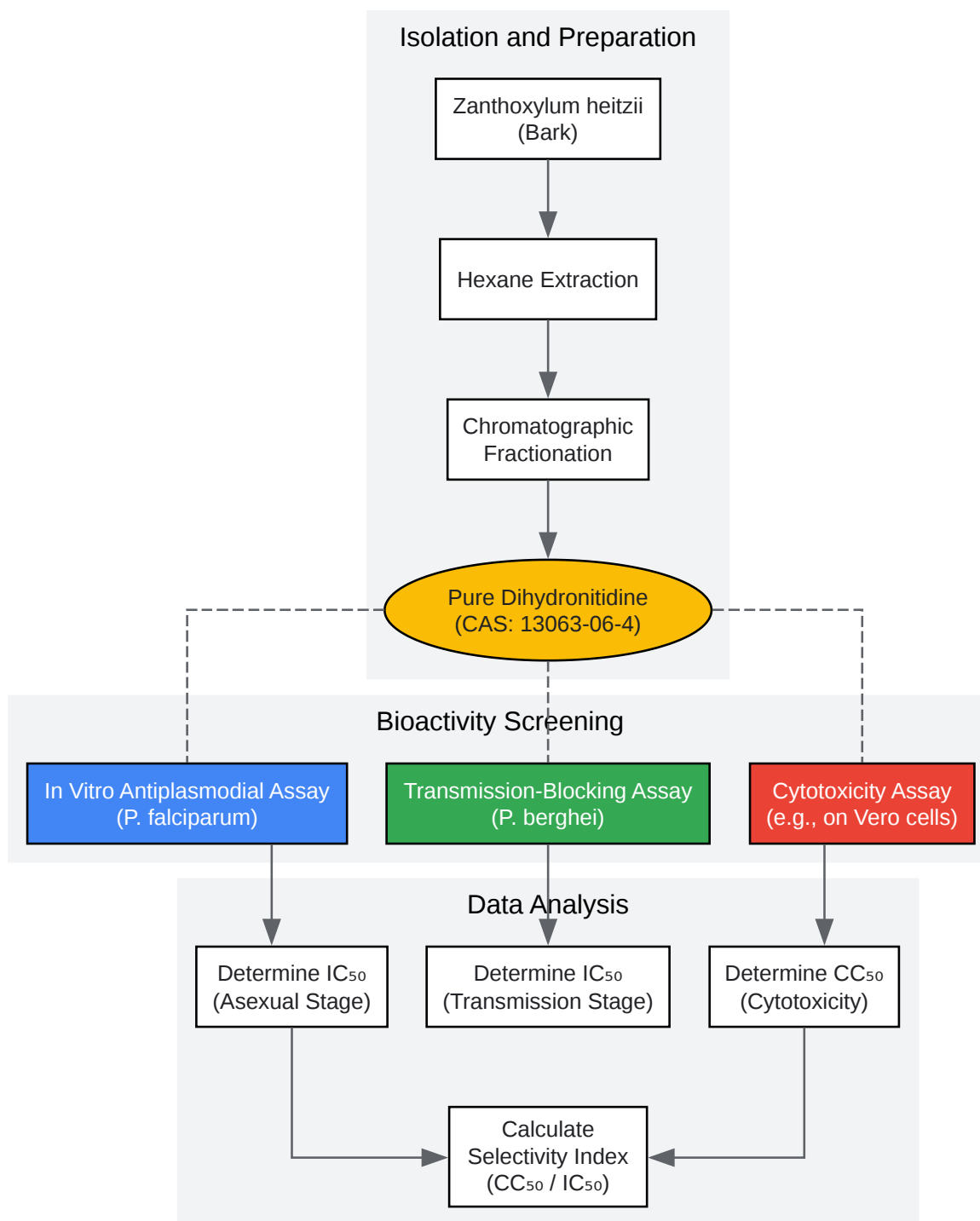
The precise molecular mechanism of **Dihydronitidine**'s slow-acting antiplasmodial activity has not been fully elucidated. However, based on its structural similarity to other benzophenanthridine alkaloids like nitidine, a plausible mechanism involves the targeting of parasitic nucleic acids and related enzymes.^[8] These compounds are known to be DNA intercalators and inhibitors of topoisomerase enzymes, which are essential for DNA replication and repair. Disruption of these processes would lead to a slow-kill phenotype, consistent with the observed activity of **Dihydronitidine**.

Another study investigating the anticancer properties of **Dihydronitidine** found that it specifically accumulates in cytosolic organelles, not the nucleus, and induces apoptosis.^[9] This suggests a potential alternative or additional mechanism targeting parasite organelles, which warrants further investigation in the context of malaria.

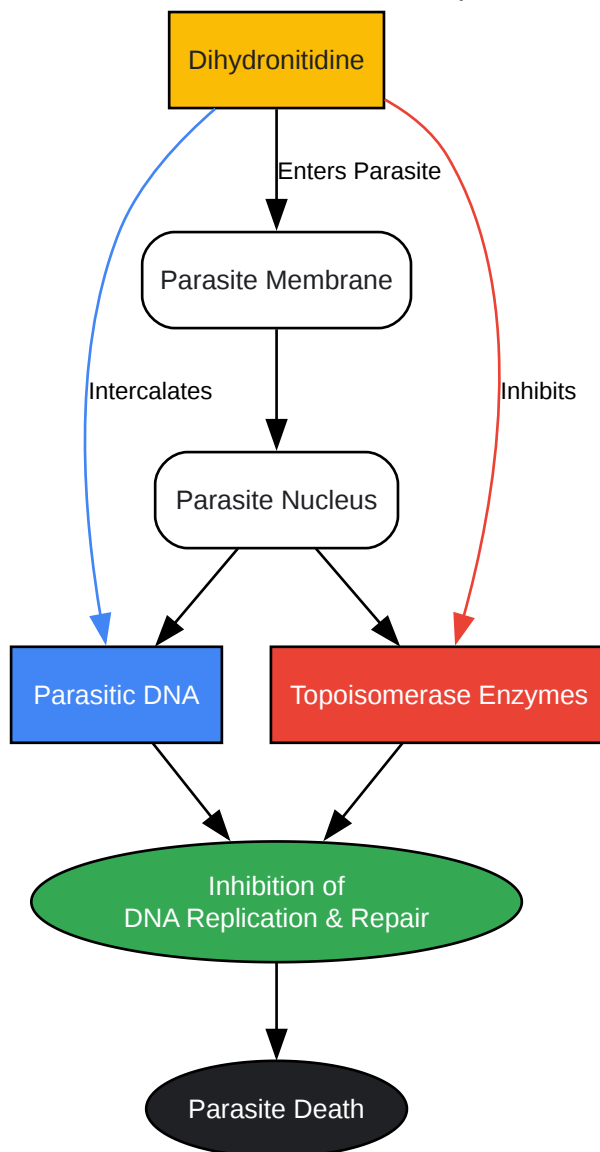
Visualizations

The following diagrams illustrate the experimental workflow for assessing **Dihydronitidine**'s activity and a hypothesized mechanism of action for its class of compounds.

Experimental Workflow for Dihydronitidine Bioactivity Assessment



Hypothesized Mechanism of Action for Benzophenanthridine Alkaloids



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